![molecular formula C19H21ClN2O4 B3825288 2-methyl-2-[(phenoxyacetyl)amino]propyl (3-chlorophenyl)carbamate](/img/structure/B3825288.png)
2-methyl-2-[(phenoxyacetyl)amino]propyl (3-chlorophenyl)carbamate
Overview
Description
This compound is an organic molecule that contains functional groups such as carbamate, phenoxy, and chlorophenyl groups. Carbamates are often used in medicinal chemistry and have a wide range of biological activities . The phenoxy group is a common motif in many biologically active compounds and pharmaceuticals . The chlorophenyl group is also a common feature in many drugs and can contribute to the overall lipophilicity and binding affinity of the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of the carbamate and phenoxy groups, and the chlorophenyl group would likely contribute to its overall lipophilicity .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. The carbamate group could potentially undergo hydrolysis under acidic or basic conditions to yield an amine and a phenol . The chlorophenyl group might undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. It would likely be a solid at room temperature, and its solubility in water would be limited due to the presence of the chlorophenyl group . Its melting and boiling points, as well as other properties such as its density and refractive index, would need to be determined experimentally .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(3-chlorophenyl)carbamate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4/c1-19(2,22-17(23)12-25-16-9-4-3-5-10-16)13-26-18(24)21-15-8-6-7-14(20)11-15/h3-11H,12-13H2,1-2H3,(H,21,24)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULQKTRAAMHLHGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC(=O)NC1=CC(=CC=C1)Cl)NC(=O)COC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-methyl-2-[(2-phenoxyacetyl)amino]propyl] N-(3-chlorophenyl)carbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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